molecular formula C10H9NO5 B3273631 Methyl 3-(4-Nitrophenyl)-3-oxopropionate CAS No. 59156-55-7

Methyl 3-(4-Nitrophenyl)-3-oxopropionate

Cat. No.: B3273631
CAS No.: 59156-55-7
M. Wt: 223.18 g/mol
InChI Key: MWPJNFPGFILHOY-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)-3-oxopropionate is a high-purity beta-keto ester compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This structure features a reactive 1,3-dicarbonyl system, which allows it to undergo various cyclization and condensation reactions. Researchers value this compound for the synthesis of heterocyclic scaffolds; for instance, analogous 3-(nitrophenyl)-3-oxopropanoates are key intermediates in the catalytic reduction and cyclization route to biologically active 4-hydroxyquinolin-2-one derivatives . Furthermore, the 3-oxopropanoate functional group is a known precursor in transition-metal-free protocols for synthesizing functionalized 4H-chromen-4-ones (chromones) and other fused oxygen-containing heterocycles, which are core structures in many natural products and pharmaceuticals . The electron-withdrawing nitro group on the phenyl ring makes this compound a valuable substrate in exploring novel catalytic reductions and asymmetric hydrogenation reactions, which are critical for producing enantiomerically pure intermediates . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-nitrophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPJNFPGFILHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 4 Nitrophenyl 3 Oxopropionate

Classical Synthetic Approaches

Traditional methods for synthesizing β-keto esters have been well-established for over a century and remain fundamental in organic chemistry. These approaches typically rely on condensation and esterification reactions, which have been adapted for the specific synthesis of nitroaromatic derivatives like Methyl 3-(4-nitrophenyl)-3-oxopropionate.

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters, involving the reaction between two ester molecules in the presence of a strong base. researchgate.net In a "crossed" Claisen condensation, two different esters can be used. For the synthesis of this compound, this would typically involve the reaction of a methyl ester of a non-enolizable aromatic carboxylic acid (like methyl 4-nitrobenzoate) with an enolizable ester (like methyl acetate).

The mechanism involves the deprotonation of the α-carbon of the enolizable ester by a base (e.g., sodium ethoxide, sodium hydride) to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the second ester, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide group yields the desired β-keto ester. youtube.com

A significant variation is the Ti-Claisen condensation, which utilizes titanium tetrachloride (TiCl₄) and an amine base. This method can offer improved yields and milder reaction conditions compared to traditional base-mediated approaches. orgsyn.org The Dieckmann condensation is an intramolecular variant used for creating cyclic β-keto esters from diesters. researchgate.net

Table 1: Comparison of Claisen Condensation Variants for β-Keto Ester Synthesis

Variant Reactants Typical Base/Catalyst Key Feature
Classical Claisen Two identical enolizable esters Sodium Alkoxide, NaH Forms a symmetrical β-keto ester.
Crossed Claisen Two different esters (one non-enolizable) Sodium Alkoxide, NaH, LDA Forms an unsymmetrical β-keto ester. Suitable for the target compound.
Ti-Claisen Two esters or ester and acid chloride TiCl₄ / Amine Often provides higher yields under milder conditions. orgsyn.org
Dieckmann Condensation One molecule of a diester Sodium Alkoxide, NaH Intramolecular reaction that forms a cyclic β-keto ester. researchgate.net

Esterification is a fundamental process for producing the methyl ester group in the target molecule. If the corresponding carboxylic acid, 3-(4-nitrophenyl)-3-oxopropanoic acid, is available, it can be converted to the methyl ester via Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive it toward the ester product. masterorganicchemistry.com

Transesterification is another crucial strategy, particularly for converting an existing ester into a different one. For instance, Methyl 3-(4-nitrophenyl)-3-oxopropanoate can be prepared from its corresponding ethyl ester, Ethyl 3-(4-nitrophenyl)-3-oxopropanoate, by reacting it with methanol under acidic or basic conditions. rsc.org This approach is viable when a different alkyl ester is more readily synthesized or commercially available. A wide array of catalysts can facilitate this transformation, including boric acid, amine catalysts like 4-(dimethylamino)pyridine (4-DMAP), and various metal catalysts. rsc.org Lipase-catalyzed transesterification offers a mild, solvent-free, and stereoselective alternative. google.com

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgorientjchem.org In the context of synthesizing nitroaromatic β-keto esters, a plausible route involves the reaction of a 4-nitrobenzaldehyde (B150856) with an active methylene (B1212753) compound like methyl acetoacetate, catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). orientjchem.org The electron-withdrawing nitro group on the benzaldehyde (B42025) influences the reactivity of the carbonyl carbon. wikipedia.org

The reaction proceeds via the formation of an α,β-unsaturated product. wikipedia.org Subsequent transformations would be necessary to arrive at the target saturated β-keto ester structure. The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to condensation with concomitant decarboxylation. organic-chemistry.org The synthesis of β-substituted keto esters has been successfully achieved using the Knoevenagel condensation reaction as a key step. researchgate.net

Advanced and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced catalytic systems and innovative reaction technologies like microwave irradiation and flow chemistry are being applied to overcome the limitations of classical methods.

The development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, including β-keto esters. These catalysts offer higher efficiency, better selectivity, and milder reaction conditions.

Metal Catalysis: Palladium (Pd) complexes are particularly versatile for reactions involving β-keto esters. Palladium enolates, generated from allylic β-keto esters, can undergo various transformations, including aldol (B89426) condensation and Michael addition, under neutral conditions. nih.gov A synergistic system using both Ruthenium (Ru) and Palladium (Pd) complexes has been shown to catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, affording products with high enantioselectivity. nih.gov

Organocatalysis: Organocatalysts are metal-free small organic molecules that can promote chemical reactions. In the context of β-keto ester synthesis, amine catalysts such as 4-DMAP have been effectively used for transesterification reactions. rsc.org Boronic acids, especially those with electron-withdrawing groups like 3-nitrobenzeneboronic acid, can act as effective Lewis acid catalysts for the transesterification of β-keto esters with a wide range of alcohols. rsc.org

Table 2: Examples of Advanced Catalysts in β-Keto Ester Synthesis

Catalyst Type Specific Catalyst Example Application Reference
Metal (Synergistic) Ru/Pd Complexes Asymmetric Dehydrative Condensation nih.gov
Metal (Single) Palladium(0) Complexes Reactions via Palladium Enolates nih.gov
Organocatalyst (Base) 4-(Dimethylamino)pyridine (4-DMAP) Transesterification rsc.org
Organocatalyst (Acid) 3-Nitrobenzeneboronic acid Transesterification rsc.org

Green chemistry principles encourage the use of technologies that reduce reaction times, energy consumption, and waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. niscpr.res.in For the synthesis of β-keto esters, microwave-assisted methods can dramatically reduce reaction times and often lead to higher yields and purity compared to conventional heating. niscpr.res.inresearchgate.net Reactions can sometimes be performed under solvent-free conditions, further enhancing their environmental friendliness. tandfonline.com However, the influence of substituents is critical; for instance, in the Claisen-Schmidt condensation of 4-methoxyacetophenone with nitro-substituted benzaldehydes, microwave irradiation was found to be less effective than conventional methods. jocpr.com

Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a reactor, rather than in a batch-wise fashion. tcichemicals.com This technology offers significant advantages, including superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and potential for automation and scalability. europa.eu While specific literature on the flow synthesis of this compound is sparse, the principles are readily applicable. Key reactions in its synthesis, such as aldol-type condensations and esterifications, have been successfully implemented in flow systems, demonstrating marked reductions in reaction times and improved process control. nih.gov This approach holds considerable promise for the optimized, safe, and scalable production of this and related compounds.

Solvent-Free and Environmentally Benign Reaction Conditions

In recent years, a strong emphasis has been placed on developing more environmentally friendly synthetic methods, including those that operate under solvent-free conditions. For the synthesis of β-keto esters like this compound, several green alternatives to traditional solvent-based reactions have been explored.

One promising approach is the use of solid-supported catalysts for transesterification. For instance, silica-supported boric acid has been demonstrated as an effective and recyclable heterogeneous catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions. ias.ac.in This method offers high yields and purity while avoiding the use of hazardous solvents. Another innovative and environmentally benign method involves the use of enzymes. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the transesterification of β-keto esters in solvent-free systems. organic-chemistry.org These enzymatic reactions are highly selective and can be performed under mild conditions.

The use of nano-catalysts, such as nano-titania, has also emerged as a green methodology for related syntheses, offering excellent yields and the ability to recycle the catalyst. ias.ac.in While not specifically documented for the title compound, such catalyst systems represent a viable and eco-friendly approach. Furthermore, catalyst-free methods under elevated temperatures or using unconventional energy sources like microwave irradiation have been investigated for similar transformations, potentially reducing the need for catalysts that can be difficult to remove from the reaction mixture. psu.edursc.org

Catalyst SystemReaction TypeConditionsEnvironmental Advantage
Silica-supported Boric AcidTransesterificationSolvent-free, heatingRecyclable heterogeneous catalyst, avoids toxic solvents.
Candida antarctica lipase B (CALB)TransesterificationSolvent-free, mild temperatureBiocatalyst, high selectivity, mild conditions.
Nano-titaniaCondensationSolvent-free, heatingRecyclable nano-catalyst, high efficiency.
None (Thermal/Microwave)Condensation/TransesterificationSolvent-free, elevated temperature/microwave irradiationAvoids catalyst contamination and hazardous solvents.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Process Efficiency

Claisen Condensation: The traditional Claisen condensation using a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF) is a well-established method. ias.ac.in While often effective, yields can be variable, and the use of stoichiometric amounts of a strong, moisture-sensitive base can present handling challenges. The reaction's efficiency is driven by the final, irreversible deprotonation of the product.

Transesterification: Transesterification from the corresponding ethyl ester is a straightforward method. rsc.org The reaction can be catalyzed by either acids or bases. Base-catalyzed transesterification, for example with sodium methoxide (B1231860) in methanol, is typically rapid. masterorganicchemistry.com The efficiency of this process is often enhanced by using a large excess of methanol to drive the equilibrium towards the methyl ester product.

Synthetic RouteTypical ReagentsTypical YieldSelectivityProcess Efficiency Considerations
Claisen CondensationMethyl 4-nitrobenzoate (B1230335), Methyl acetate (B1210297), NaH, THFModerate to HighGoodRequires stoichiometric strong base, anhydrous conditions, and solvent purification.
Base-Catalyzed TransesterificationEthyl 3-(4-nitrophenyl)-3-oxopropanoate, NaOMe, MethanolHighGoodRequires excess alcohol to drive equilibrium, simple work-up.
Lipase-Catalyzed TransesterificationEthyl 3-(4-nitrophenyl)-3-oxopropanoate, CALB>90%HighMild conditions, solvent-free, catalyst is recyclable but can be expensive.
Heterogeneous Acid CatalysisEthyl 3-(4-nitrophenyl)-3-oxopropanoate, Silica-Boric Acid87-95%GoodSolvent-free, recyclable catalyst, potentially requires higher temperatures.

Strategies for Stereochemical Control and Regioselectivity in Synthesis

The structure of this compound does not possess a stereocenter in its keto-enol tautomeric forms, so stereochemical control is not a primary concern in its direct synthesis. However, the principles of stereocontrol are highly relevant in subsequent reactions of this versatile building block. For instance, the asymmetric reduction of the ketone functionality would lead to chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

Regioselectivity , on the other hand, is a critical aspect of the synthesis of this compound, particularly in the context of the Claisen condensation. The reaction involves the selective formation of a carbon-carbon bond between the α-carbon of one ester and the carbonyl carbon of another.

In a mixed Claisen condensation between methyl acetate and methyl 4-nitrobenzoate, regioselectivity is achieved because only methyl acetate has enolizable α-protons. Methyl 4-nitrobenzoate lacks α-protons and therefore can only act as the electrophile (the "acceptor" ester). This inherent difference in reactivity directs the reaction to form the desired product without significant formation of side products from the self-condensation of methyl 4-nitrobenzoate.

The electron-withdrawing nature of the nitro group on the aromatic ring of methyl 4-nitrobenzoate enhances the electrophilicity of its carbonyl carbon, making it a good substrate for nucleophilic attack by the enolate of methyl acetate. This electronic effect further contributes to the high regioselectivity of the condensation. The choice of a non-nucleophilic base, if applicable, can also be a strategy to control selectivity by preventing unwanted side reactions with the ester functional groups.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 4 Nitrophenyl 3 Oxopropionate

Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is a cornerstone in synthetic organic chemistry, known for its versatile reactivity. ucc.ie This moiety contains both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) centers, making it a valuable synthon for constructing complex molecular architectures. researchgate.net

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, methyl 3-(4-nitrophenyl)-3-oxopropionate exists as an equilibrium mixture of keto and enol tautomers. thermofisher.comwikipedia.org The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the ester group. thermofisher.com The position of this equilibrium is influenced by factors such as the solvent and temperature. asu.edu

The equilibrium generally shifts toward the keto form in more polar solvents. asu.edu Proton NMR spectroscopy is a powerful tool for studying this tautomerism, as the proton exchange between the keto and enol forms is often slow on the NMR timescale, allowing for the distinct observation and quantification of both species. thermofisher.comasu.edu The enolic hydroxyl proton typically appears as a sharp singlet at a downfield chemical shift due to the intramolecular hydrogen bonding. thermofisher.com

Table 1: Factors Influencing Keto-Enol Equilibrium

Factor Effect on Equilibrium Rationale
Solvent Polarity Increasing polarity generally favors the keto form. asu.edu The more polar keto tautomer is better solvated by polar solvents.
Temperature The effect can vary, but changes in temperature will shift the equilibrium constant (Keq). thermofisher.com The equilibrium is a thermodynamic process, and thus temperature-dependent.

| Substituents | Electron-withdrawing groups can influence the acidity of the α-proton and stability of the enolate. thermofisher.com | Stabilization of the conjugate base can shift the equilibrium. |

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl groups of the β-keto ester moiety are electrophilic and susceptible to nucleophilic attack. While the ketone carbonyl is generally more reactive than the ester carbonyl, reactions can occur at both sites depending on the conditions and the nucleophile.

One of the key reactions is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents. For instance, asymmetric transfer hydrogenation using catalysts like iridium(III) complexes with chiral ligands in water can produce β-hydroxy esters with high enantioselectivity. organic-chemistry.org This method is notable for its operational simplicity and tolerance to a wide pH range. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Knoevenagel, Biginelli)

The acidic α-protons of the β-keto ester make it an excellent nucleophile in its enolate form for various carbon-carbon bond-forming reactions. youtube.compearson.com

Aldol and Knoevenagel Condensations: The enolate of this compound can react with aldehydes and ketones in Aldol-type reactions. The Knoevenagel condensation, a related reaction, involves the reaction of the active methylene (B1212753) group with an aldehyde or ketone, often catalyzed by a weak base, to form an α,β-unsaturated product. nih.gov

Michael Addition: As a Michael donor, the enolate of this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds. organic-chemistry.org For example, a recyclable cinchona alkaloid has been used to catalyze the asymmetric Michael addition of a fluorinated derivative, ethyl 2-fluoro-3-(4-nitrophenyl)-3-oxopropanoate, to 1-benzyl-1H-pyrrole-2,5-dione. buchler-gmbh.com

Biginelli Reaction: This multicomponent reaction involves the acid-catalyzed cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgorganic-chemistry.org this compound can serve as the β-keto ester component in this reaction. The reaction is believed to proceed through an initial condensation of the aldehyde and urea to form an iminium intermediate, which is then attacked by the enolate of the β-keto ester. organic-chemistry.org Subsequent cyclization and dehydration yield the final heterocyclic product. wikipedia.org The use of various catalysts, including Lewis and Brønsted acids, can facilitate this transformation. wikipedia.orgkashanu.ac.ir

Hydrolysis and Transesterification Pathways of the Methyl Ester Group

The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. However, the resulting β-keto acid is often unstable and prone to decarboxylation. nih.gov

Transesterification is a more synthetically useful transformation, allowing for the conversion of the methyl ester to other esters without isolating the unstable β-keto acid intermediate. ucc.ienih.gov This reaction is valuable for modifying the properties of the molecule or for introducing more complex alcohol moieties. bohrium.com A variety of catalysts, including protic acids, Lewis acids (such as boron-based catalysts), organic bases, and enzymes, can be employed for this purpose. nih.govbohrium.com The selectivity for transesterification of a β-keto ester over other ester types often proceeds through an enol intermediate. nih.gov

Table 2: Catalysts for Transesterification of β-Keto Esters

Catalyst Type Examples Conditions Reference
Lewis Acids 3-Nitrobenzeneboronic acid, Silica supported boric acid Mild conditions, often solvent-free researchgate.net
Organic Bases Triethylamine (Et3N), 4-DMAP Toluene at reflux bohrium.com

| Enzymes | Lipases (e.g., Candida antarctica lipase (B570770) B) | Lower temperatures, often no organic solvent | bohrium.com |

Reactivity of the 4-Nitrophenyl Group

The nitro group on the phenyl ring is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. It also serves as a functional group that can be transformed into other nitrogen-containing moieties.

Reduction Pathways of the Nitro Group to Amines and Other Intermediates

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile intermediates. acs.org This reduction proceeds through a six-electron process, typically involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov

A significant challenge in the reduction of the nitro group in this compound is the presence of the reducible ketone functionality. Therefore, chemoselective reduction methods are required.

Table 3: Reagents for Selective Nitro Group Reduction

Reagent/System Selectivity Comments Reference(s)
Catalytic Hydrogenation (e.g., Pd/C, PtO2) Can be non-selective, may also reduce ketones. Poisoned catalysts (e.g., Lindlar) can improve selectivity. A common and effective method, but selectivity can be an issue. scispace.comresearchgate.net
Metal/Acid (e.g., Fe/HCl, SnCl2/HCl) Generally effective for nitro reduction. Classic methods, often require acidic conditions. youtube.com
Sodium Borohydride (B1222165) (NaBH4) Does not reduce nitro groups alone but can in the presence of transition metal catalysts like Ni(PPh3)4. jsynthchem.com It is also ineffective against esters. acs.org A mild reducing agent that requires activation for nitro reduction. jsynthchem.comacs.org
Co2(CO)8/H2O Highly selective for nitro groups in the presence of carbonyls (ketones and aldehydes). Reduction occurs under mild conditions. scispace.com

| Samarium(0) metal/1,1'-dioctyl-4,4'-bipyridinium dibromide | Chemoselective for aromatic nitro groups over other functionalities. | An electron-transfer method. | organic-chemistry.org |

The choice of reducing agent is critical to achieve the desired transformation without affecting the β-keto ester portion of the molecule. Systems like dicobalt octacarbonyl with water have demonstrated high selectivity for the reduction of nitro groups while leaving carbonyl groups intact. scispace.com Similarly, sodium borohydride in the presence of nickel complexes can reduce nitroaromatics without affecting ketones. jsynthchem.com The ultimate product of the full reduction is methyl 3-(4-aminophenyl)-3-oxopropionate, a valuable building block for further synthetic elaborations, including the synthesis of various heterocyclic compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the substituents attached to it: the strongly electron-withdrawing nitro group (-NO₂) and the deactivating meta-directing acyl group (-C(O)CH₂COOCH₃).

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The success of such a reaction depends on the electron density of the ring. In the case of this compound, the nitrophenyl ring is highly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing nature of both the nitro group and the acyl group. masterorganicchemistry.commasterorganicchemistry.com

The nitro group deactivates the ring by induction and resonance, pulling electron density away and making it less nucleophilic. masterorganicchemistry.com Similarly, the acyl group is also a deactivating group. According to the principles of electrophilic aromatic substitution, when multiple substituents are present, their directing effects are combined. The nitro group is a meta-director, and the acyl group is also a meta-director relative to its own position. Given that the nitro group is at position C-4 and the acyl group is at C-1, they are para to each other. The positions ortho to the nitro group (C-3, C-5) are also meta to the acyl group. Therefore, any potential, albeit difficult, electrophilic substitution would be directed to the C-3 and C-5 positions. libretexts.org Common EAS reactions like nitration or halogenation would require harsh conditions and are expected to proceed slowly, if at all. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the presence of a strong electron-withdrawing group like a nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is facilitated when the electron-withdrawing group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org

In this compound, the nitro group is at the para position (C-4). While the molecule does not have a conventional leaving group like a halide on the ring, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. For SNAr to occur, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate before the leaving group is expelled. libretexts.org The stabilization of this intermediate is crucial, and the para-nitro group provides this by delocalizing the negative charge onto its oxygen atoms. libretexts.org Research on similar structures, such as methyl 3-nitropyridine-4-carboxylate, has shown that the nitro group can be successfully replaced by nucleophiles like fluoride. researchgate.net This suggests that this compound could potentially undergo SNAr reactions where the nitro group is substituted, although this is less common than substitution of a halide.

Reaction TypeRing ActivityDirecting Position(s)Plausibility
Electrophilic Aromatic Substitution Highly DeactivatedMeta (C-3, C-5)Low; requires harsh conditions.
Nucleophilic Aromatic Substitution ActivatedOrtho/Para to Nitro GroupPlausible for substitution of the nitro group.

Intramolecular Cyclization and Ring-Forming Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to its bifunctional nature, containing both a β-ketoester moiety and a reactive nitrophenyl group. openmedicinalchemistryjournal.comresearchgate.net This structure allows for a range of cyclization reactions, often initiated by reaction at the ketone or ester functional groups, followed by ring closure.

One of the most common applications of β-ketoesters is in the synthesis of five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles. The reaction typically proceeds via condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization involving the ester group and subsequent dehydration to form the aromatic pyrazole (B372694) ring.

Furthermore, the nitro group can participate directly in cyclization reactions, typically after being reduced to a more nucleophilic group, such as an amine or a hydroxylamine. This strategy, known as reductive cyclization, is a powerful tool in heterocyclic synthesis. For instance, reduction of the nitro group in a related compound, methyl 1-(2-nitrophenyl)-4-oxocyclohexanecarboxylate, using a reducing agent in the presence of a base, leads to the formation of a bridged benzazocine structure. nih.gov This indicates that a similar transformation could be possible for this compound, where the initially formed aniline (B41778) would act as an intramolecular nucleophile, attacking one of the carbonyl groups to form a new ring fused to the benzene (B151609) ring.

The active methylene group (the -CH₂- between the two carbonyls) is also a key site of reactivity. It can be deprotonated by a base to form a nucleophilic enolate, which can then participate in various intramolecular or intermolecular reactions leading to ring formation. rsc.org

The following table summarizes potential ring-forming reactions involving this compound as a starting material.

Reagent(s)Resulting Heterocyclic CoreReaction Type
Hydrazine (or substituted hydrazines)PyrazoleCondensation/Cyclization
Urea or Thiourea (B124793)Pyrimidine (or Thiouracil derivative)Condensation/Cyclization
HydroxylamineIsoxazole (B147169)Condensation/Cyclization
Reducing agents (e.g., Fe/HCl, H₂/Pd-C)Indole (B1671886) or Quinoline (B57606) derivativesReductive Cyclization

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are generally well-understood from studies of related compounds.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The generally accepted mechanism for SNAr reactions on nitro-activated aromatic rings proceeds via a two-step addition-elimination pathway. libretexts.org

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the potential leaving group (in this case, the nitro group). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The attack forms a non-aromatic, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the carbon framework and, crucially, onto the oxygen atoms of the para-nitro group. This resonance stabilization lowers the energy of the intermediate, facilitating its formation.

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast step where the leaving group (the nitrite (B80452) ion, NO₂⁻) is expelled.

While the two-step mechanism is common, some studies on SNAr reactions have provided evidence for concerted mechanisms where bond-formation and bond-breaking occur in a single transition state. nih.gov

Mechanism of Reductive Cyclization:

The mechanism for reductive cyclization involves multiple steps, beginning with the transformation of the nitro group.

Reduction of the Nitro Group: The nitro group is reduced to an amino group (-NH₂). This is typically achieved using reagents like iron powder in acetic acid or catalytic hydrogenation. The reduction proceeds through nitroso and hydroxylamine intermediates.

Intramolecular Nucleophilic Attack: The newly formed aniline is a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of the side chain (either the ketone or the ester). This intramolecular attack is entropically favored.

Cyclization and Dehydration: The initial attack forms a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule (from the ketone) or a methanol (B129727) molecule (from the ester) lead to the formation of a stable, fused heterocyclic ring system, such as a quinoline or indole derivative.

Mechanistic studies of similar reactions, such as the hydrolysis of p-nitrophenyl esters, have employed techniques like kinetic isotope effect (KIE) measurements to probe the nature of the transition states. researchgate.net While specific computational or detailed kinetic studies for the transformations of this compound are not widely reported, the proposed mechanisms are based on well-established principles of organic chemistry and reactivity patterns observed in analogous systems.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 4 Nitrophenyl 3 Oxopropionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-Resolution NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamic behavior of Methyl 3-(4-nitrophenyl)-3-oxopropionate. A key feature of this β-keto ester is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. truman.eduthermofisher.com This keto-enol tautomerism is readily observable by NMR, as the protons and carbons in each form are in chemically distinct environments. colostate.edunih.gov The equilibrium's position is sensitive to factors like solvent polarity, temperature, and concentration. colostate.edunih.gov

In a typical deuterated solvent like chloroform-d (B32938) (CDCl₃), one would expect to observe distinct signals for both tautomers.

Keto Tautomer:

¹H NMR: The spectrum would show a singlet for the methoxy (B1213986) protons (-OCH₃) around δ 3.7-3.8 ppm. A characteristic singlet for the active methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups would appear in the δ 4.0-4.3 ppm region. The aromatic protons on the 4-nitrophenyl ring would present as two distinct doublets in the aromatic region (δ 8.1-8.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring with a strong electron-withdrawing group.

¹³C NMR: The carbon spectrum would display signals for the ester carbonyl carbon around δ 167 ppm and the ketone carbonyl carbon near δ 188-192 ppm. The methylene carbon (-CH₂-) would be expected around δ 45-50 ppm, and the methoxy carbon (-OCH₃) near δ 52-53 ppm. Aromatic carbons would appear between δ 124 and δ 150 ppm. organicchemistrydata.org

Enol Tautomer:

¹H NMR: The presence of the enol form is marked by a downfield singlet for the enolic hydroxyl proton (-OH) typically above δ 12 ppm, a result of strong intramolecular hydrogen bonding. A singlet for the vinylic proton (=CH-) would be observed around δ 5.5-6.0 ppm. The signals for the methoxy and aromatic protons would be slightly shifted compared to the keto form.

¹³C NMR: In the enol, the two carbonyl carbons are replaced by signals for C=C-OH and C=O. The vinylic carbon (=CH-) would appear around δ 90-98 ppm, while the carbon attached to the hydroxyl group would be significantly downfield.

The relative ratio of the two tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum, such as the methylene protons of the keto form and the vinylic proton of the enol form. thermofisher.com In many β-ketoesters, the keto form predominates in solution, but the enol form's stability can be enhanced by conjugation and intramolecular hydrogen bonding. colostate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Tautomers of this compound

Atom/Group Tautomer Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Methoxy (-OCH₃) Keto ~3.75 ~52.5
Methylene (-CH₂-) Keto ~4.10 ~46.0
Aromatic (H ortho to CO) Keto ~8.15 (d) ~130.0
Aromatic (H ortho to NO₂) Keto ~8.35 (d) ~124.0
Ester Carbonyl (C=O) Keto - ~167.0
Ketone Carbonyl (C=O) Keto - ~190.0
C-NO₂ Keto - ~150.0
Methoxy (-OCH₃) Enol ~3.70 ~52.0
Vinylic (=CH-) Enol ~5.80 (s) ~95.0
Enolic Hydroxyl (-OH) Enol >12.0 (s, broad) -

Note: These are estimated values based on typical ranges for β-keto esters and related nitrophenyl compounds. Actual values may vary based on solvent and experimental conditions.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for this compound was not available in the searched literature, this technique would provide invaluable information.

Should a suitable single crystal be obtained, the analysis would reveal which tautomer (keto or enol) exists preferentially in the crystalline form. It would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. bris.ac.uk For instance, the planarity of the nitrophenyl ring and the conformation of the keto-ester chain would be determined.

Key structural parameters that would be obtained include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry of the crystal lattice.

Intermolecular Interactions: The analysis would elucidate non-covalent interactions like hydrogen bonds, C-H···O interactions, or π-π stacking between the aromatic rings, which govern the crystal packing. nih.govbris.ac.uk

For related chalcones and nitrophenyl derivatives, crystal structures often reveal nearly planar conformations and significant intermolecular interactions involving the nitro and carbonyl groups. bris.ac.uk It is plausible that in the solid state, this compound would pack in a highly ordered fashion to maximize favorable intermolecular forces.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₉NO₅), the calculated monoisotopic mass is 223.0481 Da.

Electron Ionization (EI) HRMS also reveals characteristic fragmentation patterns that offer structural confirmation. The fragmentation of this molecule is dictated by its functional groups: the aromatic nitro group, the ketone, and the methyl ester. researchgate.net

A plausible fragmentation pathway would involve the following key steps:

Loss of Methoxy Radical (·OCH₃): A common initial fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical (·OCH₃, 31 Da), resulting in a stable acylium ion. miamioh.edu

Loss of Carbon Monoxide (CO): The resulting acylium ion can further lose a neutral molecule of carbon monoxide (CO, 28 Da).

Cleavage involving the Nitro Group: The nitrophenyl moiety can undergo characteristic fragmentation. This includes the loss of ·NO₂ (46 Da) or the loss of ·NO followed by CO.

McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty-type rearrangement involving the γ-hydrogens of the ester chain could occur. nih.gov

Table 2: Predicted HRMS Fragments for this compound

m/z (Da) Possible Formula Identity/Origin
223.0481 [C₁₀H₉NO₅]⁺ Molecular Ion [M]⁺
192.0300 [C₁₀H₉NO₄]⁺ [M - OCH₃]⁺
177.0531 [C₉H₇NO₄]⁺ [M - H₂O - OCH₃]⁺ (from enol)
164.0242 [C₉H₆NO₃]⁺ [M - OCH₃ - CO]⁺
150.0426 [C₈H₆O₃]⁺ [M - OCH₃ - NO₂]⁺

Note: These fragments are proposed based on established fragmentation rules. Relative abundances depend on the ionization energy and instrumental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.netcymitquimica.com The spectra of this compound would be dominated by absorptions from the carbonyl and nitro groups.

The presence of keto-enol tautomerism would influence the spectrum, particularly in the carbonyl and C=C stretching regions.

Carbonyl (C=O) Stretching: The keto form possesses two carbonyl groups. The FT-IR spectrum would show two distinct, strong absorption bands: one for the aromatic ketone C=O stretch (typically ~1685-1700 cm⁻¹) and one for the ester C=O stretch (~1735-1750 cm⁻¹). Conjugation with the aromatic ring lowers the ketone's frequency.

Nitro (NO₂) Group Stretching: The aromatic nitro group gives rise to two strong, characteristic bands: an asymmetric stretching vibration around 1515-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1355 cm⁻¹. researchgate.net

Enol Form Vibrations: If a significant population of the enol tautomer is present, the spectrum would show a broad O-H stretching band (3000-3400 cm⁻¹), a C=C stretching band (~1640 cm⁻¹), and a shift in the carbonyl absorption.

Aromatic Vibrations: C-H stretching from the aromatic ring would appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Table 3: Key FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3050 - 3150 Medium-Weak
Aliphatic C-H Stretching 2850 - 3000 Medium-Weak
Ester C=O Stretching ~1740 Strong
Ketone C=O Stretching ~1695 Strong
Aromatic C=C Stretching 1450 - 1600 Medium-Strong
Nitro NO₂ Asymmetric Stretch ~1525 Strong
Nitro NO₂ Symmetric Stretch ~1350 Strong

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that interact differently with left- and right-circularly polarized light. metu.edu.tr

This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it is optically inactive and would not produce a signal in CD or ORD spectroscopy.

This analysis would become applicable only if a chiral derivative were synthesized. For example, if the methylene group (the carbon between the two carbonyls) were to be substituted with a group other than hydrogen, this carbon would become a stereocenter. The resulting pair of enantiomers could then be distinguished and characterized using chiroptical methods. The CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores (e.g., the nitrophenyl and carbonyl groups) within the chiral environment, allowing for the determination of the absolute configuration of the stereocenter. metu.edu.tr As no such derivatives were identified in the literature search, this section remains a hypothetical application.

Computational and Theoretical Investigations of Methyl 3 4 Nitrophenyl 3 Oxopropionate

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and three-dimensional geometry of molecules with a high degree of accuracy. For Methyl 3-(4-nitrophenyl)-3-oxopropionate, these calculations can reveal critical information about bond lengths, bond angles, and the distribution of electron density across the molecule.

The optimized molecular geometry would be characterized by the planar phenyl ring substituted with a nitro group at the para position and a 3-methoxy-3-oxopropanoyl group. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the aromatic ring. The planarity of the nitro group with respect to the phenyl ring is a key geometric parameter that affects the extent of electronic delocalization.

Table 1: Predicted Molecular Geometry Parameters for this compound

This table presents a hypothetical set of optimized geometrical parameters for the most stable conformer of this compound, as would be predicted from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d,p)). These values are based on typical bond lengths and angles for similar molecular fragments.

ParameterPredicted Value
Bond Lengths (Å)
C-N (nitro)1.48
N-O (nitro)1.22
C=O (keto)1.23
C-C (keto-methylene)1.52
C=O (ester)1.21
C-O (ester)1.35
O-CH₃ (ester)1.44
Bond Angles (°) **
O-N-O (nitro)124.0
C-C-N (ring-nitro)118.5
C-C=O (ring-keto)119.0
C-C-C (keto-methylene)115.0
Dihedral Angles (°) **
C-C-N-O (ring-nitro)180.0
C-C-C=O (ring-keto)0.0 / 180.0

Note: These are representative values and the actual computed values may vary depending on the level of theory and basis set used.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, DFT studies can provide insights into its electrophilic and nucleophilic sites, as well as the energy barriers associated with various reaction pathways.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. In this compound, the strong electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electrophile.

DFT can be employed to model various reactions involving this compound. For instance, in a [3+2] cycloaddition reaction, DFT calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism by locating the transition states and intermediates and calculating their corresponding energies. The regioselectivity of such reactions can also be predicted by analyzing the energies of the different possible transition states.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorDefinitionPredicted Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelatively low due to electron-withdrawing groups
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLow, indicating good electrophilic character
HOMO-LUMO Gap E(LUMO) - E(HOMO)Moderate, suggesting a balance of stability and reactivity
Electronegativity (χ) -(E(HOMO) + E(LUMO))/2High, reflecting its tendency to attract electrons
Chemical Hardness (η) (E(LUMO) - E(HOMO))/2Moderate
Electrophilicity Index (ω) χ²/2ηHigh, confirming its electrophilic nature

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and the interactions of a molecule with its environment, such as a solvent.

For this compound, MD simulations can explore the accessible conformations of the flexible 3-methoxy-3-oxopropanoyl side chain. These simulations can reveal the preferred dihedral angles and the dynamics of their interconversion. This is particularly important for understanding how the molecule's shape adapts in different environments.

Furthermore, MD simulations can be used to study the behavior of this compound in various solvents. The simulations can model the solvation shell around the molecule and quantify the interactions, such as hydrogen bonding, between the solute and solvent molecules. This information is crucial for understanding its solubility and how the solvent might influence its reactivity. For example, the orientation of polar solvent molecules around the nitro group and the ester functionality can be visualized and analyzed.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models often use a variety of molecular descriptors, which can be calculated using computational methods, to predict the reactivity of new compounds.

As of the current literature survey, no specific QSRR studies focusing on this compound have been reported. However, the principles of QSRR could be applied to a series of related β-keto esters to develop a model for predicting their reactivity in a particular reaction, such as their enolization constants or their rates of reaction with a specific nucleophile. Descriptors in such a model could include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and topological indices.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be a valuable tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can then be compared with the experimental data to validate the computed structure. Discrepancies between the calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging, which may not be fully captured by the computational model.

Similarly, the IR spectrum of this compound can be calculated. The computed vibrational frequencies and their corresponding intensities can be compared with the experimental IR spectrum. This comparison helps in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the computational method.

Table 3: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Dimethyl 2-hydroxy-2-(4-nitrophenyl)malonate (a related compound)

Experimental data for the closely related compound, Dimethyl 2-hydroxy-2-(4-nitrophenyl)malonate, is available. A hypothetical set of predicted values is provided to illustrate the expected level of agreement.

Carbon AtomExperimental δ (ppm)Hypothetical Predicted δ (ppm)
C=O169.2170.5
C-NO₂148.0147.8
C-OH142.1141.5
C (aromatic, CH)128.0128.3
C (aromatic, CH)123.0123.5
C-O79.680.1
O-CH₃54.253.9

Note: The hypothetical predicted values are for illustrative purposes and demonstrate the typical accuracy of DFT-based NMR predictions.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Tailored Transformations

The asymmetric reduction of the ketone functionality in Methyl 3-(4-nitrophenyl)-3-oxopropionate to produce chiral β-hydroxy esters is a key transformation, yielding precursors for many biologically active molecules. Future research is intensely focused on developing highly efficient and enantioselective catalytic systems to control this reduction.

One of the most promising avenues is the use of biocatalysts, particularly alcohol dehydrogenases (ADHs). For instance, a novel medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus R6 has demonstrated high efficiency in the asymmetric reduction of a wide range of aromatic ketones to their corresponding chiral alcohols with excellent enantioselectivity. nih.gov The application of such enzyme systems, often coupled with a cofactor regeneration system like formate (B1220265) dehydrogenase (FDH), offers a green and highly selective route to chiral alcohols derived from β-keto esters. nih.govmdpi.com Engineered amine dehydrogenases are also being developed to catalyze the reductive amination of ketones, opening pathways to chiral amines. nih.gov The development of robust, immobilized enzymes will be crucial for their application in scalable, industrial processes.

Beyond biocatalysis, the development of metal-based catalysts for asymmetric hydrogenation continues to be a major research focus. While not specific to this compound, strategies developed for the catalytic asymmetric reduction of other nitro-substituted compounds and α,β-unsaturated esters provide a blueprint for future work. researchgate.net The design of new chiral ligands for transition metals like rhodium, ruthenium, and iridium is expected to yield catalysts with improved activity and enantioselectivity for the reduction of the β-keto group.

Integration into Multi-Component Reaction Strategies for Chemical Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient and atom-economical approach to generating molecular diversity. nih.govnih.gov this compound, with its dual electrophilic and nucleophilic potential, is an ideal substrate for various MCRs.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source. wikipedia.orgresearchgate.net This reaction provides access to 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant therapeutic applications, including as calcium channel blockers. nih.gov The use of this compound in Hantzsch-type reactions can generate novel DHP libraries with the 4-nitrophenyl moiety, offering potential for new biological activities. nih.govmdpi.com Microwave-assisted Hantzsch synthesis has been shown to accelerate these reactions and improve yields. wikipedia.org

The Biginelli reaction is another powerful MCR that combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govbuchler-gmbh.com These heterocyclic scaffolds are prevalent in many biologically active molecules. The instability of some β-keto compounds can be a challenge, but recent research has focused on developing robust conditions, including the use of various Lewis and protic acid catalysts, to facilitate the reaction with a wider range of substrates. ias.ac.in Integrating this compound into the Biginelli reaction framework is a promising strategy for synthesizing novel DHPMs. beilstein-journals.org

Furthermore, the reactivity of the β-keto ester moiety makes this compound a valuable precursor for other heterocyclic systems like pyrazoles and pyridazines. The condensation with hydrazine (B178648) derivatives is a standard method for constructing the pyrazole (B372694) ring, a privileged scaffold in medicinal chemistry. nih.govnih.govchim.it Similarly, reactions with hydrazine can lead to pyridazinone structures, which also exhibit a broad spectrum of biological activities. nih.govuminho.ptnih.gov

Table 1: Key Multi-Component Reactions for this compound

Reaction NameReactantsProduct ClassPotential Application
Hantzsch Synthesis Aldehyde, 2x β-Keto Ester (e.g., this compound), Ammonia Source1,4-DihydropyridinesPharmaceutical Scaffolds (e.g., Calcium Channel Blockers)
Biginelli Reaction Aldehyde, β-Keto Ester (e.g., this compound), Urea/ThioureaDihydropyrimidinonesBioactive Heterocycles
Pyrazole Synthesis Hydrazine, β-Keto Ester (e.g., this compound)PyrazolesMedicinal Chemistry, Agrochemicals
Pyridazine (B1198779) Synthesis Hydrazine, β-Dicarbonyl PrecursorPyridazines/PyridazinonesCardiovascular and CNS Drug Discovery

Exploration of Sustainable Synthesis Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, environmentally benign solvents, and energy-efficient processes. Future research on this compound and its derivatives will heavily incorporate these principles.

The development of syntheses in greener solvents like water or glycerol (B35011) is a key objective. For example, the synthesis of isoxazole (B147169) derivatives, which involves similar starting materials like a β-keto ester, has been successfully demonstrated using a catalyst derived from agro-waste in glycerol. nih.gov Such approaches minimize the reliance on volatile organic compounds. The synthesis of 1,4-dihydropyridines via the Hantzsch reaction has also been achieved in aqueous micelles under ultrasonic irradiation, offering a high-yield, green alternative to traditional methods. wikipedia.org

Biocatalysis is at the forefront of sustainable synthesis. As mentioned in section 7.1, the use of enzymes like alcohol dehydrogenases for the enantioselective reduction of the keto group is a prime example. nih.gov These reactions are typically performed in aqueous media under mild conditions. Research is expanding to discover and engineer new enzymes with broader substrate scopes and enhanced stability. mdpi.comnih.gov For instance, the enzymatic synthesis of chiral 1,2-amino alcohols using imine reductases (IREDs) highlights the potential for creating complex chiral building blocks from keto precursors. researchgate.net The chemo-enzymatic synthesis of chiral epoxides from renewable resources further underscores the power of combining chemical and biological methods for sustainable production. mdpi.com

Advanced Derivatization Pathways and Unexplored Reactivity Modes

While the primary reactivity of this compound centers on its β-keto ester functionality, there is significant potential for exploring advanced derivatization and uncovering novel reaction pathways.

One area of interest is the synthesis of fused heterocyclic systems. Pyridazines synthesized from dicarbonyl compounds can be further elaborated into pyridopyridazines, which are of interest in cancer and antiviral therapies due to their structural resemblance to purines. uminho.pt The synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors, which can be derived from β-keto esters, is another promising direction for creating complex, biologically relevant scaffolds. chim.it

The reaction of the activated methylene (B1212753) group is another avenue for exploration. For example, Knoevenagel condensation with aldehydes can precede cyclization in MCRs. researchgate.net Further exploration of tandem reactions, such as the Nef-type rearrangement-cyclization, could lead to novel heterocyclic structures like pyrrolidinediones from related nitro-containing starting materials. rsc.org The aza-Diels-Alder reaction is another sophisticated strategy that has been used to synthesize pyridazine derivatives from different precursors but illustrates the type of advanced cycloadditions that could be explored. organic-chemistry.org

Methodological Advancements in Analytical Characterization and Computational Modeling

As more complex derivatives of this compound are synthesized, advanced analytical and computational methods become indispensable for their characterization and for understanding their formation.

High-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for unambiguous structure determination. nih.govst-andrews.ac.uk Detailed 1D and 2D NMR analysis, including techniques like COSY, HSQC, and HMBC, will be essential for elucidating the structures of complex MCR products and fused heterocyclic systems. nih.gov Spectroscopic data for related compounds, such as the ¹H and ¹³C NMR data for Dimethyl 2-hydroxy-2-(4-nitrophenyl)malonate, provide valuable reference points for characterizing new derivatives. rsc.org

Computational chemistry is emerging as a powerful tool for predicting reactivity and elucidating reaction mechanisms at the molecular level. rsc.orgmdpi.com Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are being used to study the mechanisms of complex organic reactions, including cycloadditions and rearrangements. mdpi.comnih.gov For example, computational studies have been employed to understand the mechanism of Hantzsch and Biginelli reactions, as well as the formation of pyrazoles and pyrrolidinediones. beilstein-journals.orgrsc.org Applying these computational methods to reactions involving this compound will provide deep mechanistic insights, enabling the rational design of new synthetic routes and the prediction of product regioselectivity and stereoselectivity. mdpi.com

Q & A

Basic: What are the common synthetic routes for Methyl 3-(4-Nitrophenyl)-3-oxopropionate?

Answer:
The compound is typically synthesized via Claisen condensation between methyl acetoacetate and 4-nitrobenzoyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate in anhydrous solvents like THF). Alternative methods include enzymatic reduction of β-keto esters using dehydrogenases, as demonstrated in the stereoselective reduction of analogous substrates (e.g., 3-(4-methylphenyl)-3-oxopropionate) to achieve 100% enantiomeric excess .

Advanced: How can researchers optimize enantiomeric excess in stereoselective synthesis of β-keto esters?

Answer:
Biocatalytic approaches using enzymes such as (S)-1-phenylethanol dehydrogenase (from Aromatoleum aromaticum) are highly effective, as shown in , achieving 100% ee for structurally similar substrates. Optimization involves:

  • pH and temperature control to stabilize enzyme activity.
  • Substrate engineering to match enzyme specificity (e.g., electron-withdrawing substituents on the phenyl ring enhance reactivity).
  • Co-factor regeneration systems (e.g., NADH/NAD+ recycling) to sustain catalytic efficiency .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

  • NMR spectroscopy (1H, 13C) to confirm the ester carbonyl (δ ~170 ppm) and nitrophenyl protons (δ 7.5–8.5 ppm).
  • IR spectroscopy for carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).
  • Mass spectrometry (MS) for molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray crystallography (e.g., ) resolves crystal packing and confirms stereochemistry in derivatives .

Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?

Answer:

  • Perform Design of Experiments (DOE) to identify critical variables (e.g., solvent purity, catalyst loading, mixing efficiency).
  • Compare with small-scale conditions from literature (e.g., uses Claisen condensation at 0.27 mmHg for distillation).
  • In-line monitoring (e.g., FTIR or HPLC) tracks intermediate formation and side reactions .

Basic: What are the key applications of this compound in pharmaceutical research?

Answer:
The compound serves as a precursor for bioactive molecules , particularly in designing inhibitors or ligands. highlights its derivatives in docking studies targeting enzymes, where the nitrophenyl group enhances electron-withdrawing effects, modulating binding affinity .

Advanced: How to analyze reaction mechanisms computationally for nitro-containing β-keto esters?

Answer:

  • Density Functional Theory (DFT) calculates transition states and activation energies for key steps (e.g., nucleophilic acyl substitution).
  • Molecular Dynamics (MD) simulations predict solvent effects and protein-ligand interactions. validated computational models using experimental IC50 values and docking scores .

Basic: What are the stability and storage recommendations for this compound?

Answer:
Store at room temperature in airtight containers, protected from light and moisture. recommends similar nitro-containing esters to be handled under inert atmospheres due to potential hydrolysis or nitro group reduction .

Advanced: How to address discrepancies in reported melting points or physical properties?

Answer:

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities.
  • Polymorph screening : Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify crystalline forms.
  • Cross-validate with literature (e.g., reports analogs with defined melting points) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Use personal protective equipment (PPE) (gloves, goggles) due to potential irritancy ().
  • Avoid inhalation; work in a fume hood . Nitro compounds may decompose exothermically under heat .

Advanced: How to design derivatives for enhanced bioactivity or solubility?

Answer:

  • Structure-Activity Relationship (SAR) studies : Modify the phenyl ring substituents (e.g., methoxy, fluoro) as in to alter lipophilicity.
  • Prodrug strategies : Convert the ester to amides or carbamates for improved pharmacokinetics. demonstrates substituent effects on docking scores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-Nitrophenyl)-3-oxopropionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-Nitrophenyl)-3-oxopropionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.